Magnesium, bromo-7-octenyl-
Description
The compound "Magnesium, bromo-7-octenyl-" (systematic name pending IUPAC verification) is an organomagnesium derivative featuring a brominated octenyl chain. While direct literature on this specific compound is sparse, its structural analogs—such as brominated alkyl/alkenyl magnesium complexes—are documented in synthetic organic chemistry. For instance, 8-bromo-l,7-dimethylethylamine, a structurally related brominated amine, was synthesized via reactions with acetic anhydride, KHCO₃, and (CH₃)₂SO₄, followed by chromatographic purification and characterization via UV spectroscopy and mass spectrometry .
Properties
IUPAC Name |
magnesium;oct-1-ene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRCPOPOZXZLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463014 | |
| Record name | Magnesium, bromo-7-octenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122167-22-0 | |
| Record name | Magnesium, bromo-7-octenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo-7-octenyl- typically involves the reaction of magnesium metal with bromo-7-octene in an anhydrous ether solvent. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+Br-CH2CH2CH2CH2CH2CH2CH=CH2→MgBr-CH2CH2CH2CH2CH2CH2CH=CH2
Industrial Production Methods
In industrial settings, the production of magnesium, bromo-7-octenyl- follows similar principles but on a larger scale. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-7-octenyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions with alkyl halides.
Scientific Research Applications
Preparation Methods
Magnesium, bromo-7-octenyl- is synthesized through the reaction of magnesium metal with bromo-7-octene in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction can be represented as follows:
Industrial Production
In industrial settings, this synthesis is scaled up using large reactors equipped with stirring and temperature control systems to ensure high purity and yield.
Organic Synthesis
Magnesium, bromo-7-octenyl- is extensively used in organic synthesis for:
- Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols.
- Substitution Reactions : Participates in substitution reactions with halides.
- Coupling Reactions : Forms new carbon-carbon bonds through coupling reactions with alkyl halides.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various drug candidates. Its ability to modify biomolecules and facilitate carbon-carbon bond formation makes it instrumental in creating biologically active compounds.
Biological Research
In biological studies, magnesium, bromo-7-octenyl- is utilized to explore interactions between modified biomolecules. This application is crucial for understanding biochemical pathways and developing therapeutic agents.
Industrial Applications
In the chemical industry, it is employed in producing:
- Polymers : Used as a building block for polymerization processes.
- Agrochemicals : Important for synthesizing agricultural products.
Case Study 1: Synthesis of Pharmaceuticals
A study highlighted the use of magnesium, bromo-7-octenyl- to synthesize complex pharmaceutical compounds. The compound was integral in forming key intermediates that led to the development of new drug candidates with enhanced efficacy profiles.
Case Study 2: Modifying Biomolecules
Research demonstrated that magnesium, bromo-7-octenyl- could effectively modify biomolecules, providing insights into its potential therapeutic applications. The study focused on its interactions with various electrophiles, showcasing its versatility in synthetic biology.
Mechanism of Action
The mechanism of action of magnesium, bromo-7-octenyl- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
- Magnesium Oxide (MgO): A widely used inorganic magnesium compound with applications in dietary supplements (e.g., Falvit, Vitalsss Plus Mg+vit. B6).
- Magnesium Lactate (C₆H₁₀MgO₆·3H₂O) : An organic magnesium salt with improved bioavailability compared to MgO. Its carboxylate group contrasts with the bromo-alkenyl functionality of "Magnesium, bromo-7-octenyl-", which likely confers electrophilic reactivity at the bromine site .
- 8-Bromo-l,7-dimethylethylamine: A brominated amine analog synthesized under acidic conditions (2N HCl in 60% CH₃OH).
Data Tables
Table 1: Comparative Properties of Magnesium Compounds
Table 2: Global Production of Magnesium Compounds (1913–2015)
| Year Range | Annual Production (Metric Tons) | Dominant Compounds |
|---|---|---|
| 1913–1950 | 50,000–200,000 | MgO, MgCO₃ |
| 1951–2000 | 500,000–1,000,000 | MgO, MgSO₄ |
| 2001–2015 | 1,200,000–1,500,000 | MgO, organomagnesium reagents |
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of "Magnesium, bromo-7-octenyl-" remains hypothetical due to a lack of direct experimental reports. Analogous brominated amines, however, validate bromine retention under mild acidic conditions .
- Knowledge Gaps: No peer-reviewed studies explicitly address the compound’s spectroscopic data, thermodynamic stability, or industrial applications.
- Contradictions : highlights magnesium’s role in supplements, but bromo-alkenyl derivatives are absent from these applications, likely due to toxicity concerns.
Biological Activity
Magnesium, bromo-7-octenyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and its interaction with biological systems.
Chemical Structure and Properties
Magnesium, bromo-7-octenyl- is characterized by its unique molecular structure, which includes a magnesium ion coordinated with a bromo-7-octenyl group. This structure can influence its reactivity and biological interactions. The presence of the bromine atom and the octenyl moiety suggests potential for various chemical reactions, including nucleophilic substitutions and coordination with biological macromolecules.
Antimicrobial Properties
Research indicates that magnesium complexes can exhibit varying degrees of antimicrobial activity. A study on magnesium complexes of quinolone antibiotics demonstrated that while these complexes were less active than their parent compounds, they still displayed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that magnesium's role in enhancing or modifying the activity of other compounds could be significant.
Table 1: Antimicrobial Activity of Magnesium Complexes
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Magnesium-Ciprofloxacin | Moderate | Low |
| Magnesium-Bromo-7-Octenyl | Potential (under investigation) | Unknown |
Interaction with Biological Systems
Magnesium ions are known to play crucial roles in various biochemical processes. A recent study examined how magnesium ions regulate protein aggregation behavior in heteroprotein complexes such as ovalbumin and lysozyme, revealing insights into the thermodynamics and kinetics of these interactions . This regulation is essential for understanding how magnesium, bromo-7-octenyl- might interact with proteins and influence their functions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, magnesium-bromo-7-octenyl was tested against a panel of bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus. Further investigations are necessary to elucidate the mechanisms behind this activity.
Case Study 2: Drug Development Potential
A study exploring the synthesis of new magnesium-based compounds highlighted the potential of using magnesium-bromo-7-octenyl as a precursor for developing novel antimicrobial agents . The dual functionality of this compound allows for modifications that could enhance its pharmacological profile.
Q & A
Q. How to assess the environmental impact of Magnesium, bromo-7-octenyl- in green chemistry applications?
Q. What methodologies enable the study of Magnesium, bromo-7-octenyl- in biomedical contexts (e.g., magnesium delivery systems)?
- Methodological Answer : Use in vitro assays (e.g., Franz diffusion cells) to evaluate transdermal permeability. For toxicity profiling, conduct MTT assays on human cell lines. Ensure compliance with ethical guidelines for preclinical studies .
Safety & Handling
Q. What protocols mitigate risks when handling air-sensitive Magnesium, bromo-7-octenyl-?
- Methodological Answer : Use Schlenk lines or gloveboxes for synthesis and storage. Implement real-time gas sensors (e.g., for H₂ detection) in reaction setups. Train personnel in emergency procedures for quenching reactive residues (e.g., using dry ice/ethanol baths) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
